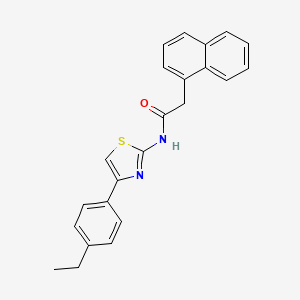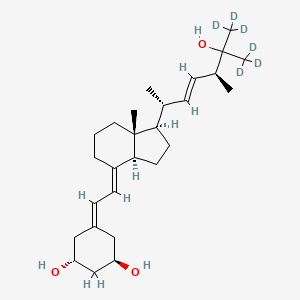
Paricalcitol-D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paricalcitol-D6 is a synthetic vitamin D analog . It has been used to reduce parathyroid hormone levels and is indicated for the prevention and treatment of secondary hyperparathyroidism associated with chronic renal failure .
Synthesis Analysis
A new strategy for the synthesis of paricalcitol has been described in the literature . This approach includes three main improvements: one-pot regioselective ozonization cleavage of the side-chain and methylene at C-19, free-radical reduction removal of the OH group formed at C-19, and side-chain assembly using a Wittig reaction .Molecular Structure Analysis
Paricalcitol is a synthetic, biologically active vitamin D analog of calcitriol with modifications to the side chain (D2) and the A (19-nor) ring .Chemical Reactions Analysis
Paricalcitol’s biological actions are mediated through binding of the vitamin D receptor (VDR), which results in the selective activation of vitamin D responsive pathways . The synthesis of paricalcitol includes one-pot regioselective ozonization cleavage of the side-chain and methylene at C-19, free-radical reduction removal of the OH group formed at C-19, and side-chain assembly using a Wittig reaction .Physical And Chemical Properties Analysis
This compound has a molecular formula of C27H44O3 and a molecular weight of 422.67 .Applications De Recherche Scientifique
Selective Vitamin D Receptor Activation as Anti-Inflammatory Target
Paricalcitol-D6, as a selective vitamin D receptor (VDR) activator, has shown promise in reducing inflammation in patients with chronic kidney disease (CKD). A study demonstrated that paricalcitol administration led to a significant reduction in serum concentrations of inflammatory markers such as hs-CRP, TNF-α, and IL-6. Additionally, it caused a decrease in mRNA expression levels of the TNFα and IL-6 genes in peripheral blood mononuclear cells (Donate-Correa et al., 2014).
Antitumor Activity of this compound
This compound has been investigated for its antitumor properties. A study highlighted its ability to inhibit the proliferation of various cancer cell lines, including myeloid leukemia, myeloma, and colon cancer cells, by inducing cell cycle arrest and apoptosis. The findings suggest that paricalcitol's anticancer activity may be mediated through the VDR, making it a candidate for clinical trials in cancer treatment (Kumagai et al., 2003).
Immunomodulatory Effects of this compound
This compound has demonstrated potent immunomodulatory effects. It inhibits the differentiation of immature dendritic cells from monocytes and retains the capacity to induce functional regulatory T cells. The study suggests that paricalcitol should be considered a VDR agonist of choice for reducing the risk of atherosclerosis in end-stage renal disease patients, given its proven immunomodulatory effect and limited hypercalcemic effect (Sochorová et al., 2009).
Reduction of Oxidative Stress and Inflammation
In patients undergoing hemodialysis, paricalcitol treatment was found to significantly reduce oxidative stress and inflammation, which are known factors leading to cardiovascular damage. The treatment resulted in a decrease in oxidation markers and inflammatory markers, while increasing levels of antioxidants and anti-inflammatory markers (Izquierdo et al., 2012).
Pleiotropic and Selective Pharmacological Actions
This compound, recognized for its pleiotropic and selective pharmacological actions, has effects beyond treating secondary hyperparathyroidism (SHPT). It has shown benefits in kidney disease, cardiovascular disease, immune inflammatory response, and tumors, expanding its application scope in clinical practice. The study highlights paricalcitol's high selectivity for VDR binding in vivo, maintaining traditional vitamin D drug efficacy while offering additional benefits, including the reduction of urinary protein, inflammation, vascular calcification, and renal fibrosis (Qu, Wu & Jiang, 2021).
Mécanisme D'action
Propriétés
IUPAC Name |
(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,27-/m1/s1/i3D3,4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKAHTKRCLCHEA-OYAGBYDGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C)(C([2H])([2H])[2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

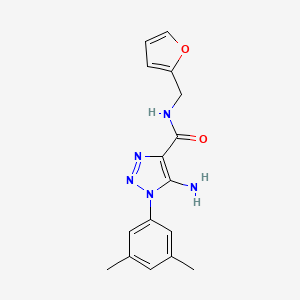
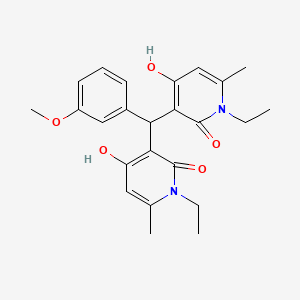
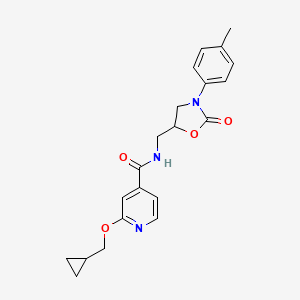
![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2407108.png)
![Methyl 2-[[4-methyl-5-[[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2407109.png)
![Methyl 2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]butanoate](/img/structure/B2407112.png)

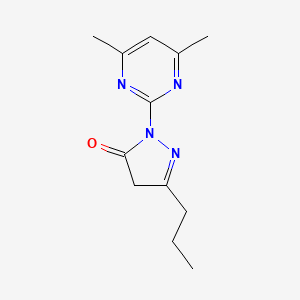

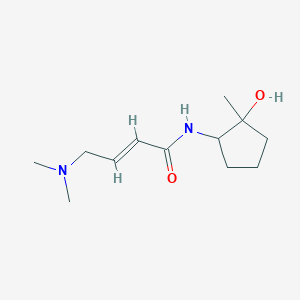
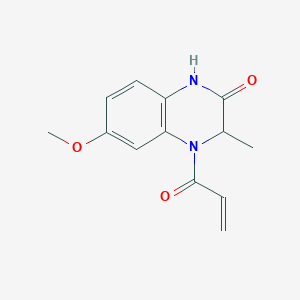
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B2407124.png)
![4-[3-(Dimethylcarbamoyl)pyrazol-1-yl]butanoic acid](/img/structure/B2407126.png)
